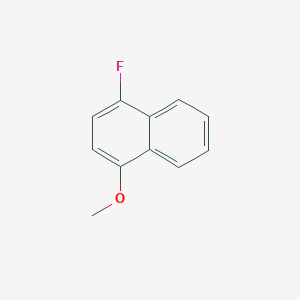

1-Fluoro-4-methoxynaphthalene

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine chemistry is a pivotal and dynamic field in organic synthesis and materials science. mdpi.com The introduction of fluorine atoms into organic molecules can lead to profound enhancements in their physical, chemical, and biological properties. mdpi.com Fluorine is the most electronegative element and the second smallest atom after hydrogen, and it forms the strongest known single bond with carbon. nih.gov These unique characteristics mean that the strategic incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, reactivity, and bioactivity. mdpi.comnumberanalytics.com

These altered properties make organofluorine compounds highly valuable across numerous industries. numberanalytics.comnumberanalytics.com In pharmaceuticals, fluorination is a key strategy for improving the efficacy and metabolic stability of drug candidates. nih.govnumberanalytics.com A significant and growing percentage of commercial pharmaceuticals and agrochemicals now contain fluorine. mdpi.com Beyond the life sciences, these compounds are integral to the development of advanced materials, such as fluoropolymers known for their high thermal stability and chemical resistance. numberanalytics.comworktribe.com The synthesis of these valuable molecules is a challenging endeavor, as naturally occurring organofluorine compounds are exceedingly rare, making synthetic chemists reliant on innovative methods to construct carbon-fluorine bonds. mdpi.comworktribe.com

Overview of Naphthalene (B1677914) Scaffolds in Organic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, serves as a crucial building block in organic chemistry. ekb.eg The naphthalene scaffold is featured in a wide array of synthetic compounds and has been shown to exhibit a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. ekb.eg This versatility has established naphthalene-based structures as essential components in drug discovery and development, with numerous FDA-approved medicines incorporating this scaffold. ekb.eg

Beyond pharmaceuticals, naphthalene derivatives are fundamental in materials science. They form the basis for robust polymers, supramolecular assemblies, and advanced (opto)electronic materials. beilstein-journals.org While natural products featuring a naphthalene core are not abundant, they often display significant pharmacological activities, which attracts considerable attention from synthetic chemists. chemistryviews.org The development of efficient synthetic routes to access functionalized naphthalene scaffolds is a key area of research, aiming to create novel molecules for medicinal and material applications. chemistryviews.orgrsc.org

Historical Context of Fluorination Methodologies for Aromatic Systems

The field of aromatic fluorination has undergone a significant evolution since the first synthesis of organofluorine compounds in the 19th century. numberanalytics.comnih.gov Early methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. numberanalytics.com One of the first major breakthroughs was the Schiemann reaction, discovered in 1927, which involves the thermal decomposition of aromatic diazonium tetrafluoroborate (B81430) salts. nih.gov Another classic method, the Halex reaction reported in 1936, utilizes nucleophilic aromatic substitution to exchange a chlorine atom for a fluorine using potassium fluoride (B91410) (KF). nih.gov

Direct fluorination of aromatic compounds with highly reactive elemental fluorine was historically challenging, often resulting in degradation or over-fluorination. nih.gov The mid-20th century, particularly driven by research during the Manhattan Project, saw rapid advancements in fluorination techniques. numberanalytics.comworktribe.com In recent decades, the development of milder and more selective reagents has transformed the field. The introduction of electrophilic N-F reagents, such as N-fluoropyridinium salts in the 1980s and later Selectfluor, provided chemists with more manageable and versatile tools. beilstein-journals.orgnih.gov Furthermore, the emergence of transition metal-catalyzed fluorination, using catalysts based on palladium or copper, has become a powerful strategy for the synthesis of complex fluorinated aromatics with high precision and functional group tolerance. numberanalytics.comnumberanalytics.comacs.org

1-Fluoro-4-methoxynaphthalene: A Profile

The compound this compound is a substituted naphthalene derivative that combines the structural features of a naphthalene core, a fluorine atom, and a methoxy (B1213986) group. While specific, in-depth research focused solely on this molecule is not widely present in the literature, its structure is of interest to synthetic chemists as a potential building block for more complex molecules in medicinal chemistry and materials science.

Chemical Properties

Key identifying information for this compound is summarized in the table below. Detailed physical properties such as melting and boiling points are not consistently reported in publicly available scientific literature.

| Property | Value | Source(s) |

| CAS Number | 10471-09-7 | sigmaaldrich.comarctomsci.comchemical-suppliers.eu |

| Molecular Formula | C₁₁H₉FO | abcr.com |

| Molecular Weight | 176.19 g/mol | abcr.com |

Note: This table is interactive. Click on the headers to sort.

Synthesis and Research Findings

The synthesis of specifically substituted fluoronaphthalenes can be a complex task. Direct fluorination of substituted naphthalenes does not always yield the expected product. For instance, the direct electrophilic fluorination of 1-methoxynaphthalene (B125815) with an N-F reagent has been reported to yield 1,1-difluoro-2(1H)-naphthalenone rather than a mono-fluorinated methoxynaphthalene. oup.com

Synthetic strategies often rely on building the molecule from precursors that already contain the desired substituents or can be readily converted. Research on the synthesis of related substituted fluoromethylnaphthalenes highlights some of the practical challenges. For example, the preparation of intermediates like 4-methoxy-1-naphthoic acid is a necessary step, but subsequent reactions and purifications of methoxy-substituted naphthalenes can sometimes lead to unexpected byproducts. cdnsciencepub.com The synthesis of a related isomer, 2-Acetyl-4-fluoro-6-methoxynaphthalene, has been achieved via a Friedel-Crafts acylation of 1-fluoro-7-methoxynaphthalene, demonstrating a pathway for elaborating on a pre-fluorinated naphthalene core. prepchem.com

Given the established utility of both fluorinated aromatics and naphthalene scaffolds, this compound represents a potential intermediate for the synthesis of novel compounds with applications in drug discovery and materials research. nih.govekb.eg

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHIPSLAOJKIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 4 Methoxynaphthalene and Analogues

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a nucleophilic aromatic ring with an electrophilic source of fluorine. This approach has become a cornerstone of modern organofluorine chemistry, largely due to the development of a range of stable and selective N-F fluorinating reagents.

Utilization of N-F Fluorinating Reagents

Reagents containing a nitrogen-fluorine (N-F) bond have emerged as versatile and relatively safe sources of electrophilic fluorine. lookchem.com These reagents offer a range of reactivities and selectivities, allowing for the tailored fluorination of various substrates.

Among the commercially available N-F reagents, 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known by the trade name Accufluor™ NFTh, has proven to be an effective reagent for the direct and site-selective introduction of fluorine into polycyclic aromatic hydrocarbons under mild conditions. sci-hub.se Studies on the fluorination of various naphthalene (B1677914) derivatives have demonstrated the utility of Accufluor™ NFTh in achieving regioselective fluorination. sci-hub.se The reaction is typically carried out in a polar aprotic solvent such as acetonitrile. sci-hub.se

The regioselectivity of electrophilic fluorination on substituted naphthalenes is highly dependent on the nature and position of the existing substituents. Activating groups, such as the methoxy (B1213986) group (-OCH₃), are ortho-, para-directing. In the case of methoxy-substituted naphthalenes, the electron-donating nature of the methoxy group directs the incoming electrophile (F⁺) to specific positions on the naphthalene ring.

Research on the direct fluorination of 2-methoxynaphthalene (B124790) with Accufluor™ NFTh provides valuable insight into the directing effect of the methoxy group. The results, as detailed in the table below, show that fluorination occurs preferentially at the C1 and C8 positions, which are ortho and peri to the methoxy group, respectively. This demonstrates the strong activating and directing influence of the methoxy substituent in electrophilic aromatic substitution reactions. sci-hub.se

| Product | Position of Fluorination | Product Ratio (%) | Total Yield (%) |

|---|---|---|---|

| 1-Fluoro-2-methoxynaphthalene | C1 (ortho) | 83 | 65 |

| 8-Fluoro-2-methoxynaphthalene | C8 (peri) | 17 |

Anodic and Electrochemical Fluorination Approaches

Electrochemical methods offer a sustainable and powerful alternative to traditional reagent-based synthesis. Anodic fluorination, in particular, has emerged as a green and efficient technique for the introduction of fluorine into organic molecules.

Electrofluorination as a Sustainable Synthetic Route

Electrochemical synthesis aligns with the principles of green chemistry by minimizing waste, avoiding hazardous reagents, and often operating under mild conditions. nih.govnih.gov In the context of fluorination, electrochemistry provides a route that can utilize simple fluoride (B91410) salts as the fluorine source, thereby avoiding the need for complex and potentially hazardous fluorinating agents. researchgate.net The use of electricity as a "traceless" reagent contributes to the high atom economy and reduced environmental impact of these processes. researchgate.netelsevierpure.com

| Advantage | Description |

|---|---|

| Reduced Waste | Avoids the use of stoichiometric fluorinating reagents, minimizing byproduct formation. nih.gov |

| Mild Reaction Conditions | Reactions are often carried out at or near room temperature and atmospheric pressure. nih.gov |

| High Selectivity | The reaction potential can be precisely controlled, leading to high chemo- and regioselectivity. researchgate.net |

| Safety | Avoids the handling of highly reactive and toxic fluorinating agents. researchgate.net |

| Scalability | Electrochemical processes are often readily scalable for industrial applications. nih.gov |

Selective Anodic Fluorination at Ortho-Positions to Activating Groups

The regioselectivity of anodic fluorination is governed by the electronic properties of the substrate. In the case of aromatic compounds bearing activating groups, such as a methoxy group, the oxidation occurs preferentially at the positions with the highest electron density. This principle has been demonstrated in the anodic fluorination of 4-methoxy-1-naphthol (B1194100), a close analogue of 1-methoxynaphthalene (B125815).

Studies have shown that the electrochemical fluorination of 4-methoxy-1-naphthol in the presence of a fluoride source leads to selective fluorination at the ortho-position relative to the activating hydroxyl and methoxy groups. nih.gov This selectivity is attributed to the stabilization of the intermediate radical cation by the electron-donating substituents, which directs the nucleophilic attack of the fluoride ion to the adjacent positions. This method provides a direct and efficient route to ortho-fluorinated methoxynaphthalene derivatives. nih.gov

Catalytic C-H Fluorination

Direct C-H fluorination has emerged as a powerful and atom-economical strategy, enabling the conversion of C-H bonds directly into C-F bonds without the need for pre-functionalized starting materials.

Visible-light photoredox catalysis provides a mild and efficient method for the direct C-H fluorination of arenes. This strategy utilizes an organic photoredox catalyst, such as an acridinium-based photooxidant, which becomes a potent oxidant upon excitation with light (e.g., blue light). nih.gov The excited photocatalyst can then engage in a single-electron transfer (SET) with the electron-rich aromatic substrate, such as 1-methoxynaphthalene, to generate an arene radical cation. nih.gov This reactive intermediate can then be attacked by a nucleophilic fluoride source to form the desired C-F bond. This approach obviates the need for harsh conditions or pre-installed directing groups, making it a valuable tool for late-stage fluorination. nih.gov

In the photoredox-catalyzed C-H fluorination of methoxy-substituted arenes, there is a strong and predictable preference for functionalization at the para position relative to the methoxy group. nih.gov The methoxy group is an ortho-, para-director, and the para-position is often favored electronically and sterically. For a substrate like 1-methoxynaphthalene, the position para to the C1-methoxy group is the C4 position. Therefore, this methodology provides a direct route to the target compound, 1-fluoro-4-methoxynaphthalene, with high regioselectivity. This selectivity is a key advantage, minimizing the formation of other isomers and simplifying purification. Studies on analogous substrates like diphenyl ether have shown high selectivity for the para-product over the ortho-product. nih.gov

| Substrate | Directing Group | Major Fluorination Position |

| Methoxybenzene (Anisole) | -OCH₃ | para (C4) |

| 1-Methoxynaphthalene | -OCH₃ at C1 | para (C4) |

| Diphenyl Ether | -OPh | para (C4) |

Electrophilic Substitution with Fluorine Sources

Electrophilic aromatic substitution (SEAr) is a classical method for introducing substituents onto an aromatic ring. In this approach, an electrophilic fluorine source is used to attack the electron-rich naphthalene ring.

Cesium fluoroxysulfate (CsO₄F) is a potent source of electrophilic fluorine. In an electrophilic aromatic substitution reaction, the electron-rich π-system of 1-methoxynaphthalene attacks the electrophilic fluorine atom, proceeding through a positively charged intermediate known as a sigma complex or Wheland intermediate.

The efficiency and selectivity of such reactions can often be enhanced by the presence of a Lewis acid catalyst. While not always required for highly activated substrates, a Lewis acid can polarize the F-O bond of the fluorinating agent, increasing its electrophilicity and accelerating the reaction rate. Common Lewis acids like iron(III) chloride (FeCl₃) or gold(III) chloride (AuCl₃) can coordinate to the fluorinating agent, making the fluorine atom more electron-deficient and thus a more aggressive electrophile for attacking the aromatic ring. This catalytic activation is a cornerstone of Friedel-Crafts-type reactions and can be applied to electrophilic fluorination.

| Reagent/Catalyst | Role in Reaction |

| Cesium Fluoroxysulfate | Source of electrophilic fluorine (F⁺ equivalent) |

| 1-Methoxynaphthalene | Nucleophilic aromatic substrate |

| Lewis Acid (e.g., FeCl₃) | Catalyst to increase the electrophilicity of the fluorine source |

Nucleophilic Fluorination Routes

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile, such as fluoride, on an aromatic ring that is appended with a suitable leaving group. However, this pathway is generally challenging for electron-rich substrates like methoxynaphthalenes.

The standard SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophile attacks the carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com For this intermediate to be stabilized and for the reaction to proceed, the aromatic ring must contain at least one strong electron-withdrawing group (EWG), typically positioned ortho or para to the leaving group. masterorganicchemistry.com

The methoxy group (-OCH₃) is an electron-donating group (EDG), which enriches the aromatic ring with electron density. Consequently, it destabilizes the negatively charged Meisenheimer intermediate required for an SNAr reaction. Attempting to substitute a leaving group on a methoxynaphthalene ring with a fluoride nucleophile is therefore electronically disfavored and generally not a viable synthetic route. For a nucleophilic substitution to occur on a methoxynaphthalene core, the ring would need to be modified with a potent electron-withdrawing activating group, such as a sulfonyl or phosphinoyl group, to overcome the electron-donating nature of the methoxy substituent. elsevierpure.comelectronicsandbooks.com

Transformation of Activated Naphthalene Precursors

One of the classic and most reliable methods for introducing fluorine into an aromatic ring is through the transformation of a diazonium salt, a process known as the Balz-Schiemann reaction. This approach begins with an amino-substituted naphthalene, which serves as the activated precursor. For the synthesis of this compound, this would typically involve 4-methoxy-1-naphthylamine.

The process involves two key steps:

Diazotization: The primary amine group of 4-methoxy-1-naphthylamine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial as diazonium salts are generally unstable.

Fluorination: The resulting diazonium salt is then subjected to thermal or photochemical decomposition in the presence of a fluoride source, such as fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆). The thermal decomposition of the intermediate diazonium tetrafluoroborate (B81430) salt releases nitrogen gas and generates an aryl cation, which is subsequently trapped by a fluoride ion to yield the desired fluoroaromatic compound.

This method is advantageous due to the ready availability of amino-substituted aromatics and the clean nature of the decomposition reaction, where the primary byproduct is inert nitrogen gas.

Influence of Reagent Analogues on Reactivity and Selectivity

The direct fluorination of aromatic C-H bonds often employs powerful electrophilic fluorinating agents, commonly referred to as "F+" sources. The choice of reagent can significantly impact the reaction's efficiency (reactivity) and the position of fluorination on the naphthalene ring (selectivity). These reagents typically feature a nitrogen-fluorine (N-F) bond, where the nitrogen is attached to strong electron-withdrawing groups, rendering the fluorine atom electrophilic.

Commonly used N-F reagents include:

Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly effective and relatively safe electrophilic fluorinating agent. It is often used for the fluorination of electron-rich aromatic compounds.

N-Fluorobenzenesulfonimide (NFSI): This reagent is another powerful and widely used source of electrophilic fluorine.

N-Fluorobis(phenylsulfonyl)amine: This reagent has been used for the fluorination of naphthalene itself. researchgate.net

The reactivity of these agents is influenced by the electronic environment of the N-F bond. Stronger electron-withdrawing groups on the nitrogen atom lead to a more electrophilic fluorine and a more reactive reagent. For a substrate like 1-methoxynaphthalene, the methoxy group is an activating, ortho-para directing group. Therefore, electrophilic fluorination is expected to occur primarily at the C2 and C4 positions. The selectivity between these positions can be influenced by the steric bulk of the fluorinating agent and the reaction conditions. For instance, bulkier reagents may favor substitution at the less sterically hindered C4 position. chemistryworld.com

| Reagent | Substrate | Conditions | Outcome |

| N-Fluorobis(phenylsulfonyl)amine | Naphthalene | Solvent-free | Fluorination occurs, product mixture |

| Selectfluor® (F-TEDA-BF₄) | Electron-rich aromatics | Solvent, catalyst may be needed | Generally good yields for activated substrates |

| N-Fluorobenzenesulfonimide (NFSI) | Naphthalene | Chloroform | Slow reaction, yields fluorinated products |

Theoretical Considerations in Nucleophilic Fluorination Pathways (e.g., transition state energy)

Nucleophilic aromatic substitution (SNAr) is another pathway to introduce fluorine, typically by displacing a good leaving group (like a halide or a nitro group) from an activated aromatic ring. The naphthalene ring must be activated by at least one strong electron-withdrawing group for this reaction to be feasible with a nucleophile like the fluoride ion.

Computational studies using ab initio calculations help elucidate the mechanism and energetics of these reactions. nih.gov The key factors are the stability of the intermediate Meisenheimer complex and the energy of the transition state leading to it. The SNAr reaction proceeds in two steps:

Nucleophilic attack of the fluoride ion on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

Loss of the leaving group from the Meisenheimer complex to restore aromaticity.

The transition state energy for the first step is a critical parameter. researchgate.net A lower transition state energy corresponds to a faster reaction rate. Factors that stabilize the negative charge in the Meisenheimer complex, such as strong electron-withdrawing groups on the aromatic ring, will also stabilize the transition state, thereby lowering its energy and accelerating the reaction. researchgate.net Solvation effects also play a crucial role; polar aprotic solvents are generally preferred as they solvate the cation of the fluoride salt without strongly hydrogen-bonding to the fluoride anion, thus preserving its nucleophilicity. nih.gov Selective solvation of the transition state can be used to favor substitution over elimination pathways. nih.gov

Multistep Synthetic Sequences for the Naphthalene Core

Constructing the this compound molecule can also be achieved through a stepwise approach, building the substitution pattern on a plain naphthalene ring. This involves the sequential introduction of the required functional groups.

Sequential Introduction of Methoxy and Fluorine Substituents via Electrophilic Aromatic Substitution

This strategy involves two consecutive electrophilic aromatic substitution (EAS) reactions on the naphthalene core. The order of introduction is critical due to the directing effects of the substituents.

Methoxylation: The first step would be the introduction of the methoxy group. However, direct electrophilic methoxylation of naphthalene is not a standard procedure. A more common and effective route is to start with a hydroxyl-substituted naphthalene, such as 1-naphthol (B170400). The hydroxyl group can be easily converted to a methoxy group via a Williamson ether synthesis, by treating 1-naphthol with a base (like sodium hydroxide) followed by a methylating agent (like dimethyl sulfate (B86663) or methyl iodide). google.com

Fluorination: With the 1-methoxynaphthalene scaffold in hand, the next step is electrophilic fluorination. The methoxy group is a strong activating and ortho-, para-directing group. In the case of 1-methoxynaphthalene, the positions ortho (C2) and para (C4) to the methoxy group are activated towards electrophilic attack. Due to steric hindrance from the adjacent aromatic ring at the C2 position, the electrophilic attack, including fluorination, predominantly occurs at the C4 (para) position. This regioselectivity allows for the targeted synthesis of this compound using an electrophilic fluorinating agent like Selectfluor®.

Palladium-Catalyzed Selective Fluorine Introduction

Modern synthetic chemistry offers powerful tools for C-F bond formation through transition-metal catalysis. Palladium-catalyzed fluorination has emerged as a versatile method for converting aryl halides or triflates into aryl fluorides. nih.gov This approach could be applied to a suitably pre-functionalized 1-methoxynaphthalene derivative.

The general catalytic cycle involves:

Oxidative Addition: A Pd(0) complex reacts with an aryl halide (e.g., 4-bromo-1-methoxynaphthalene) or aryl triflate (e.g., 1-methoxynaphthalen-4-yl triflate) to form a Pd(II) intermediate.

Halide Exchange/Metathesis: The halide or triflate on the palladium center is exchanged for a fluoride ion from a fluoride source (e.g., a metal fluoride like CsF or AgF).

Reductive Elimination: The final C-F bond is formed by reductive elimination from the Pd(II)-fluoride complex, regenerating the Pd(0) catalyst. acsgcipr.org

The success of this reaction is highly dependent on the choice of ligand on the palladium catalyst, which must facilitate the challenging C-F reductive elimination step. acsgcipr.org Sterically hindered biaryl phosphine (B1218219) ligands are often employed. nih.gov More recently, methods for the direct palladium-catalyzed C-H fluorination of arenes have also been developed, which could potentially be applied to 1-methoxynaphthalene to directly form this compound. nih.govspringernature.com

| Catalyst/Ligand | Substrate Type | Fluoride Source | Key Feature |

| Pd(0) / Biaryl Phosphine Ligands | Aryl Triflates, Aryl Bromides | Metal Fluorides (e.g., CsF) | Enables challenging C-F reductive elimination. nih.govacsgcipr.org |

| Cationic Pd(II) Catalysts | Arenes (C-H bonds) | Electrophilic Reagents (e.g., NFSI) | Catalytically generates a reactive metal-fluoride electrophile. nih.gov |

Preparation of the 1-Methoxynaphthalene Scaffold

The synthesis of 1-methoxynaphthalene is a fundamental precursor step for several of the methodologies described above. The most common and efficient method for its preparation is the methylation of 1-naphthol, an example of the Williamson ether synthesis. youtube.com

The reaction involves deprotonating the phenolic hydroxyl group of 1-naphthol with a suitable base to form the more nucleophilic naphthoxide anion. This is typically achieved using an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide. google.com The resulting naphthoxide salt is then treated with a methylating agent. Common methylating agents include dimethyl sulfate and methyl iodide. youtube.com An alternative, greener methylating agent is dimethyl carbonate, which can be used in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide to achieve high yields without the need for organic solvents. google.com The reaction is typically heated to ensure completion, and the 1-methoxynaphthalene product can be isolated and purified by distillation. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Detailed experimental data from Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, which are essential for understanding the vibrational modes of the molecule, are not available. Consequently, a Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED) study, which relies on this experimental data for validation, has not been performed for 1-Fluoro-4-methoxynaphthalene.

Specific FTIR spectral data for this compound, including observed vibrational frequencies and their corresponding assignments, are not present in the surveyed literature.

No FT-Raman spectra for this compound have been published, precluding an analysis of its Raman-active vibrational modes.

A Normal Coordinate Analysis and Potential Energy Distribution calculation, which would provide a detailed assignment of the fundamental vibrational modes, has not been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a fundamental technique for structural elucidation, specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the referenced scientific databases and publications.

Published ¹H NMR spectra and corresponding data tables detailing the chemical shifts, multiplicities, and coupling constants for the protons of this compound could not be located.

Published ¹³C NMR spectral data, which would identify the chemical environments of the carbon atoms within the this compound structure, are unavailable.

¹⁹F NMR Spectroscopic Analysis for Reaction Monitoring and Product Confirmation

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly specific tool for the analysis of organofluorine compounds. rsc.orgresearchgate.net Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides clear, sharp signals with a wide range of chemical shifts, making it exceptionally useful for identifying and quantifying fluorine-containing molecules, even in complex mixtures. huji.ac.ilresearchgate.net

In the synthesis of this compound, for instance, via electrophilic fluorination of 1-methoxynaphthalene (B125815), ¹⁹F NMR is an ideal method for monitoring the reaction's progress. morressier.com A sample taken from the reaction mixture would show the appearance and growth of a new signal corresponding to the product, this compound, while the signal for the fluorine source diminishes.

The chemical shift (δ) of the fluorine atom in this compound is influenced by the electronic effects of the naphthalene (B1677914) ring and the methoxy (B1213986) group. This results in a characteristic resonance in the ¹⁹F NMR spectrum. Furthermore, this signal will exhibit coupling to nearby protons (¹H nuclei), particularly the hydrogen atoms at the C3 and C5 positions of the naphthalene ring. This ¹H-¹⁹F coupling pattern provides definitive structural confirmation of the fluorine atom's position on the aromatic ring. The absence of signals from other potential fluorinated isomers confirms the regioselectivity of the reaction.

| Parameter | Description | Significance for this compound |

| Chemical Shift (δ) | The resonance frequency of the ¹⁹F nucleus relative to a standard. | Provides information about the electronic environment of the fluorine atom. A unique chemical shift confirms the formation of a C-F bond. |

| Coupling Constant (J) | The measure of the interaction between the ¹⁹F nucleus and neighboring ¹H nuclei. | The magnitude of J-coupling (e.g., ³JHF, ⁴JHF) helps to confirm the exact position of the fluorine atom on the naphthalene ring. |

| Integration | The area under the NMR signal. | Proportional to the number of fluorine nuclei, allowing for quantitative analysis of the product in a mixture. |

Advanced NMR Techniques for Related Naphthalene Structures (e.g., ¹¹⁹Sn NMR)

While ¹H, ¹³C, and ¹⁹F NMR are primary tools for characterizing this compound, a vast array of advanced and specialized NMR techniques are employed to elucidate the structures of more complex or unconventional naphthalene derivatives. ipb.pt For instance, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to resolve overlapping signals and establish connectivity between atoms in intricately substituted naphthalenes. tandfonline.com

Mass Spectrometry

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard MS by its ability to measure the mass of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). algimed.comrsc.org This precision allows for the determination of a compound's exact mass, which in turn enables the unambiguous calculation of its molecular formula. nih.govpnnl.gov

For this compound, HRMS is the definitive method for confirming its elemental composition. By calculating the theoretical exact mass from its molecular formula (C₁₁H₉FO) and comparing it to the experimentally measured mass, the formula can be validated. This technique is crucial for distinguishing between isomers or other compounds that may have the same nominal (integer) mass but different elemental compositions.

| Atom | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total (C₁₁H₉FO) | 176.063743 |

An HRMS analysis of a pure sample would be expected to yield a molecular ion peak within a few ppm of the calculated exact mass of 176.0637, confirming the molecular formula C₁₁H₉FO.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com It is an essential tool for identifying individual components within a mixture, such as the products of a chemical reaction. wiley.comuzh.chnih.gov

In the context of this compound synthesis, GC-MS can be used to analyze the crude reaction mixture. researchgate.net The sample is first vaporized and passed through a long capillary column (the GC component). Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound, having a unique volatility and polarity, will elute from the column at a characteristic retention time.

As the separated compound exits the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). This process often causes the molecule to break apart into characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular "fingerprint." The spectrum for this compound would show a molecular ion peak (M⁺) at m/z = 176, along with a unique pattern of fragment ions that can be used to confirm its identity. lotusinstruments.comthermofisher.com

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. youtube.com This absorption corresponds to the promotion of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. wikipedia.orglibretexts.orgkhanacademy.org Molecules with π-systems, such as aromatic compounds, typically exhibit strong UV absorption.

This compound, with its extended conjugated naphthalene ring system, is expected to be a strong UV absorber. The primary electronic transitions responsible for its UV spectrum are π → π* transitions. wikipedia.org These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The presence of the methoxy (-OCH₃) and fluoro (-F) substituents can slightly modify the energy of these transitions and, consequently, the wavelength of maximum absorbance (λₘₐₓ). The lone pairs of electrons on the oxygen atom of the methoxy group can also potentially participate in n → π* transitions.

The UV-Vis spectrum of this compound would display characteristic absorption bands, likely in the ultraviolet region. The positions and intensities of these bands provide information about the molecule's electronic structure. For example, studies on the related 1-methoxynaphthalene have identified its electronic transitions, providing a basis for interpreting the spectrum of its fluorinated analog. acs.org

| Transition Type | Orbitals Involved | Description | Expected Region |

| π → π | π bonding to π antibonding | Excitation of an electron within the naphthalene aromatic system. Typically a high-intensity absorption. | Ultraviolet (UV) |

| n → π | Non-bonding (oxygen lone pair) to π antibonding | Excitation of a lone-pair electron from the methoxy group into the aromatic π-system. Typically a lower-intensity absorption. | Ultraviolet (UV) |

Laser-Induced Fluorescence (LIF) Spectroscopy for Conformational Analysis

Laser-Induced Fluorescence (LIF) spectroscopy, particularly when combined with supersonic jet expansion, is a powerful technique for studying the conformational landscape of flexible molecules in a collision-free environment. While specific LIF studies on this compound are not extensively documented in the literature, the principles and applications of this technique can be understood through studies on structurally similar compounds, such as 1-methoxynaphthalene.

In a supersonic jet, molecules are cooled to very low rotational and vibrational temperatures (typically 10 K and 30 K, respectively), which simplifies their electronic spectra by minimizing spectral congestion. This allows for the precise resolution of transitions originating from different ground-state conformers of the molecule. For substituted naphthalenes like 1-methoxynaphthalene, the orientation of the methoxy group relative to the naphthalene ring can give rise to different rotational isomers (rotamers).

A study on 1-methoxynaphthalene identified two distinct conformers using LIF spectroscopy. The most stable conformer was determined to have a trans planar geometry, where the methoxy group is in the plane of the naphthalene ring. A second, higher-energy conformer was also observed, predicted by ab initio calculations to have a structure where the methoxy group is perpendicular to the naphthalene ring plane. The spectral features corresponding to this less stable conformer were sensitive to the expansion conditions in the supersonic jet, which is characteristic of a species residing in a shallow energy minimum on the potential energy surface.

For this compound, LIF spectroscopy would similarly be able to distinguish between different conformers arising from the rotation of the methoxy group. The electronic transition energies for each conformer would appear as separate origin bands in the LIF spectrum, allowing for an investigation of the conformational preferences and the energy landscape of the molecule in its ground and excited states.

Photoionization Time-of-Flight Mass Spectrometry in Supersonic Jets

Photoionization Time-of-Flight Mass Spectrometry (TOF-MS) is an essential complementary technique used alongside LIF spectroscopy in supersonic jet studies. TOF-MS determines the mass-to-charge ratio of ions, providing definitive identification of the species responsible for the observed spectroscopic features.

In a typical experiment, molecules in the supersonic jet are ionized by a laser. The resulting ions are accelerated by an electric field into a field-free drift tube. Ions with the same kinetic energy will travel at different velocities depending on their mass-to-charge ratio; lighter ions travel faster and reach the detector sooner than heavier ions. This time difference allows for the separation and identification of the ions based on their mass.

When combined with LIF, this technique becomes doubly powerful. By setting the ionization laser to the specific wavelength that excites a particular conformer (as identified by LIF), one can generate a mass spectrum exclusively for that conformer. This confirms that the different spectral features observed in the LIF spectrum indeed belong to isomers of the same parent molecule and not to impurities or molecular clusters.

In the analysis of 1-methoxynaphthalene, photoionization TOF-MS was used to confirm that both the stable trans conformer and the higher-energy perpendicular conformer were rotational isomers of the same molecule. This technique is crucial for unambiguously assigning spectroscopic signals to specific molecular structures in the gas phase.

| Technique | Application for Naphthalene Derivatives | Key Findings for 1-Methoxynaphthalene |

| LIF Spectroscopy | Identification of different conformers (rotational isomers) based on distinct electronic transition energies. | Identified a stable trans planar conformer and a higher-energy perpendicular conformer. |

| TOF-MS | Mass-selective detection to confirm the identity of species corresponding to LIF signals. | Confirmed that both observed sets of spectral features originated from the same mass, confirming they were isomers. |

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination of Naphthalene Derivatives

The fundamental principle involves irradiating a single crystal with monochromatic X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the ordered, periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this diffraction pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the precise location of each atom.

Analysis of Spatial Organization and Non-Coplanar Aromatic Ring Systems

X-ray crystallography is particularly valuable for analyzing the detailed spatial organization of molecules in the solid state and for identifying deviations from ideal geometries, such as non-coplanar aromatic ring systems. While the naphthalene ring is generally considered aromatic and planar, the introduction of bulky substituents, particularly in adjacent (ortho) or peri (1,8) positions, can induce significant steric strain. This strain can force the aromatic ring to distort from planarity.

Studies on 1,8-disubstituted naphthalene derivatives have shown that steric repulsion between the peri-substituents can cause significant out-of-plane distortion of the naphthalene skeleton. Molecular distortions are analyzed by examining parameters such as naphthalene ring torsions, the displacement of peri-atoms from the mean plane of the ring, and the splay angle between the bonds connecting the substituents to the ring. Computational studies have also shown that naphthalene systems have a high degree of conformational flexibility, with non-planar geometries being energetically accessible.

Furthermore, the analysis of crystal packing reveals how molecules arrange themselves in the lattice. This organization is governed by intermolecular forces such as C–H⋯π interactions, which have been shown to play a significant role in the crystal architectures of substituted naphthalenes. The study of these interactions provides insight into the relative π-electron localization within the aromatic rings.

Structural Analysis of Naphthalene-Containing Ligands in Protein Complexes

X-ray crystallography is a cornerstone technique in structural biology for visualizing the interactions between proteins and ligands at an atomic level. This is crucial for structure-based drug design, where understanding how a ligand binds to its target protein can guide the development of more potent and specific inhibitors. Naphthalene-containing compounds are frequently used as scaffolds in the design of bioactive molecules, and their binding modes in protein complexes have been extensively studied.

For example, naphthalene-based inhibitors have been developed to target the papain-like protease (PLpro) of the SARS-CoV-2 virus, an essential enzyme for viral replication. X-ray crystal structures of these protein-inhibitor complexes reveal that the naphthalene moiety typically binds within the active site, making key hydrophobic and hydrogen bonding interactions with the protein residues. The crystal structure of human transthyretin in complex with 1-amino-5-naphthalene sulfonate has also been determined, showing that the binding is driven primarily by hydrophobic interactions and an electrostatic interaction between the ligand's sulfonate group and a lysine (B10760008) residue in the protein.

Another example is the crystal structure of auxin-binding protein 1, which was solved in a complex with 1-naphthalene acetic acid. The structure revealed a predominantly hydrophobic binding pocket containing a metal ion deep inside. These structural analyses provide a precise map of the interactions, guiding the design of new ligands with improved affinity and specificity.

| PDB Entry | Protein | Naphthalene-Containing Ligand | Resolution (Å) | Significance |

| 1LRH | Auxin-binding protein 1 | 1-Naphthalene acetic acid | 1.90 | Revealed a hydrophobic binding pocket with a coordinated metal ion. |

| 3CFT | Human transthyretin | 1-Amino-5-naphthalene sulfonate | 1.87 | Showed binding driven by hydrophobic and key electrostatic interactions. |

| 6WUU | SARS-CoV-2 Papain-like protease (PLpro) | Naphthalene-based inhibitor | 1.65 | Provided a structural basis for the inhibition of a key viral enzyme. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Transition State Energy Calculations for Reaction PathwaysNo studies on the transition state energies for any reaction pathways involving 1-Fluoro-4-methoxynaphthalene were found.

Without primary research data from computational studies on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Reactivity Pattern Prediction and Mechanistic Elucidation

The reactivity of aromatic compounds is fundamentally governed by the distribution of electrons within the π-system. For substituted naphthalenes like this compound, the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom creates a complex electronic environment that dictates the molecule's susceptibility to electrophilic attack and the regioselectivity of such reactions.

Computational Assessment of Electrophilic Character in Naphthalene (B1677914) Systems

Computational chemistry provides powerful tools to quantify the electrophilic character of aromatic systems. Methods such as Density Functional Theory (DFT) allow for the calculation of various electronic properties that correlate with reactivity. For instance, the analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers critical insights. The energy and spatial distribution of the HOMO are particularly important in electrophilic aromatic substitution, as this orbital is the primary site of electron donation to an incoming electrophile.

To provide a quantitative measure, conceptual DFT introduces reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω). These parameters, derived from the energies of the HOMO and LUMO, can be used to compare the reactivity of different aromatic systems.

| Parameter | Description | Relevance to Electrophilic Character |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher EHOMO indicates greater ease of electron donation to an electrophile, signifying higher reactivity. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower ELUMO suggests a greater ability to accept electrons. |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a system. | Higher chemical potential correlates with greater nucleophilicity and reactivity towards electrophiles. |

| Hardness (η) | A measure of the resistance to change in electron distribution. | Lower hardness indicates higher reactivity. |

| Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. | While primarily a measure of electrophilicity, its components relate to the overall reactivity profile. |

This table is generated based on general principles of conceptual DFT and is intended for illustrative purposes. Specific calculated values for this compound would require dedicated computational studies.

Understanding Regioselectivity through Electronic Structure and Charge Density

The positions at which electrophilic substitution occurs on the this compound ring are determined by the relative stability of the possible carbocation intermediates (arenium ions or σ-complexes) formed upon attack. Computational methods can model these intermediates and calculate their energies, with the lowest energy intermediate corresponding to the major reaction product.

Furthermore, analysis of the electronic structure of the ground-state molecule can provide predictive insights into regioselectivity. The distribution of electron density in the HOMO is a key indicator, as electrophilic attack is favored at positions where the HOMO has the largest lobes. For this compound, the electron-donating methoxy group is expected to direct incoming electrophiles to the ortho and para positions relative to itself. However, the presence of the fluorine atom and the fused ring system introduces additional complexity.

Calculated atomic charges and molecular electrostatic potential (MEP) maps are also valuable tools. MEP maps visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For an electrophilic substitution reaction, the most electron-rich regions (typically colored red or yellow in MEP maps) indicate the most likely sites of attack. In this compound, the positions ortho to the activating methoxy group are anticipated to be particularly electron-rich.

Hückel Theory Applications in Fluorinated Aromatic Systems

While modern computational methods like DFT provide detailed quantitative results, the simpler Hückel Molecular Orbital (HMO) theory can still offer valuable qualitative insights into the π-electron systems of conjugated molecules. wikipedia.org HMO theory provides a foundational understanding of the electronic structure and aromaticity of systems like naphthalene. scribd.com

For heteroatomic systems, such as those containing fluorine and oxygen, the standard Hückel parameters (Coulomb integral, α, and resonance integral, β) must be modified to account for the different electronegativities and bonding characteristics of the heteroatoms. The Coulomb integral for an atom is related to its electronegativity, so more electronegative atoms like fluorine and oxygen are assigned more negative α values than carbon. The resonance integral between two atoms is related to the degree of orbital overlap, which can also be adjusted.

By solving the Hückel secular determinant for this compound with appropriate heteroatom parameters, one can obtain the energies of the π molecular orbitals and the coefficients of the atomic orbitals that contribute to each molecular orbital. These coefficients can then be used to calculate the π-electron density at each carbon atom and the π-bond orders.

| Hückel Parameter | Description | Application to this compound |

| Coulomb Integral (α) | Approximates the energy of an electron in a p-orbital of an isolated atom. | Modified for fluorine and oxygen to reflect their higher electronegativity compared to carbon. |

| Resonance Integral (β) | Approximates the energy of an electron in the bond between two adjacent p-orbitals. | Can be adjusted for C-F and C-O bonds to account for different orbital overlap. |

| π-Electron Density | The distribution of π-electrons across the atoms in the conjugated system. | Higher π-electron density at a particular carbon atom suggests it is a more likely site for electrophilic attack. |

| π-Bond Order | A measure of the double-bond character between two adjacent atoms. | Provides insights into the relative bond lengths and strengths within the aromatic system. |

This table outlines the application of Hückel theory to heteroatomic systems. The specific parameter values can vary depending on the chosen parameterization scheme.

The calculated π-electron densities can be used to predict the most probable sites for electrophilic attack, with higher electron densities indicating greater nucleophilicity. While less accurate than DFT, HMO theory provides a valuable pedagogical tool for understanding the fundamental electronic effects of the fluoro and methoxy substituents on the naphthalene π-system.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In 1-Fluoro-4-methoxynaphthalene, the regiochemical outcome of these reactions is primarily dictated by the powerful activating and directing effect of the methoxy (B1213986) group.

Regiochemical Control by Methoxy Group Activation

The methoxy group (-OCH3) is a strong activating group in electrophilic aromatic substitution. Through its resonance effect, it donates electron density to the naphthalene ring, particularly at the ortho and para positions relative to itself. In the case of this compound, the methoxy group is at the 4-position. The ortho positions are C-3 and C-5, and the para position is C-8.

The fluorine atom, while also an ortho-, para-director, is a deactivating group due to its strong inductive electron-withdrawing effect. However, the activating effect of the methoxy group is generally dominant, making the ring more susceptible to electrophilic attack than unsubstituted naphthalene.

The primary sites for electrophilic attack on this compound are predicted to be the positions ortho to the strongly activating methoxy group. Therefore, electrophiles are expected to preferentially substitute at the C-2 and C-3 positions. For instance, in the bromination of 1-methoxynaphthalene (B125815), the major product is 4-bromo-1-methoxynaphthalene, indicating a strong preference for substitution at the position para to the methoxy group. By analogy, for this compound, substitution at the C-2 and C-3 positions is anticipated to be favored.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile (E+) | Predicted Major Product(s) |

|---|---|

| Br₂/FeBr₃ | 2-Bromo-1-fluoro-4-methoxynaphthalene and 3-Bromo-1-fluoro-4-methoxynaphthalene |

| HNO₃/H₂SO₄ | 2-Nitro-1-fluoro-4-methoxynaphthalene and 3-Nitro-1-fluoro-4-methoxynaphthalene |

| SO₃/H₂SO₄ | This compound-2-sulfonic acid and this compound-3-sulfonic acid |

Reactions with Electrophilic Fluorine Reagents Leading to Polyfluorinated Products

The introduction of additional fluorine atoms onto the naphthalene core can be achieved using electrophilic fluorinating reagents. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are effective for the fluorination of electron-rich aromatic compounds. Given the activating nature of the methoxy group in this compound, it is expected to undergo further fluorination. The regioselectivity would again be directed by the methoxy group to the available ortho positions, potentially leading to di- and tri-fluorinated methoxynaphthalene derivatives.

Nucleophilic Substitution Reactions of the Fluorine Atom

The fluorine atom attached to the naphthalene ring can be displaced by strong nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups.

Replacement of Fluorine with Various Nucleophiles for Derivative Synthesis

Common nucleophiles that can displace the fluorine atom include alkoxides, amines, and thiols. For example, reaction with sodium methoxide would yield 1,4-dimethoxynaphthalene. Similarly, reaction with a primary or secondary amine, such as piperidine, would lead to the corresponding N-substituted 4-methoxynaphthalen-1-amine.

Table 2: Examples of Nucleophilic Aromatic Substitution Products from this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOCH₃) | 1,4-Dimethoxynaphthalene |

| Amine | Piperidine | 1-(Piperidin-1-yl)-4-methoxynaphthalene |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(Phenylthio)-4-methoxynaphthalene |

Investigations into Aryne/Dehydronaphthalene Formation in Related Fluoronaphthalenes

The treatment of aryl halides with strong bases can lead to the formation of highly reactive aryne intermediates through an elimination-addition mechanism. In the case of fluoronaphthalenes, treatment with a strong base such as sodium amide (NaNH₂) or an organolithium reagent could potentially lead to the formation of a dehydronaphthalene, also known as a naphthalyne. nih.gov

For this compound, the abstraction of a proton at either the C-2 or C-8 position by a strong base, followed by the elimination of the fluoride (B91410) ion, would generate the corresponding 1,2- or 1,8-dehydronaphthalene intermediate. These reactive intermediates can then be trapped by various nucleophiles or undergo cycloaddition reactions. The generation of arynes from ortho-silyl aryl triflates upon treatment with a fluoride source is a common and mild method for their in situ formation. nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-fluorine bond in this compound can potentially participate in such reactions, although C-F bonds are generally less reactive than C-Cl, C-Br, and C-I bonds in oxidative addition to palladium(0). However, with the development of specialized catalyst systems, the use of aryl fluorides in cross-coupling reactions has become more feasible.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound. This compound could potentially be coupled with various aryl or vinyl boronic acids or esters in the presence of a suitable palladium catalyst and a base to form biaryl or vinyl-substituted naphthalene derivatives. nih.govmdpi.com

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne. Using a palladium catalyst and a copper(I) co-catalyst, this compound could be reacted with alkynes to synthesize alkynylnaphthalene derivatives. organic-chemistry.orgwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This compound could be coupled with a wide range of primary and secondary amines using a palladium catalyst with appropriate phosphine (B1218219) ligands to yield N-aryl or N-heteroaryl derivatives. wikipedia.orglibretexts.orgnih.govrug.nl

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Alkynylnaphthalene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, phosphine ligand, base (e.g., NaOtBu) | N-Arylated amine |

Oxidative Transformations

Electrochemical oxidation of methoxynaphthalene derivatives serves as a valuable method for the synthesis of methoxylated naphthalenes and naphthoquinone acetals. rsc.org The anodic oxidation of these compounds typically proceeds via the formation of a cation radical, which can then undergo further reactions such as nucleophilic attack by the solvent (e.g., methanol) or coupling reactions. The electrochemical oxidation of 4-methoxy-1-naphthol (B1194100) has been shown to lead to various products, including homocoupling products and dehydrodimeric naphthoquinones, depending on the reaction conditions. acs.orgnih.gov While specific studies on the anodic oxidation of this compound are not detailed in the available literature, the general principles observed for other methoxynaphthalenes would likely apply. The presence of the electron-donating methoxy group would facilitate the initial electron transfer to form the cation radical.

Oxidative aryl coupling is a powerful strategy for the formation of C-C bonds between aromatic rings without the need for pre-functionalization with leaving groups. These reactions can be mediated by a variety of reagents, including metal salts and hypervalent iodine compounds. In the context of hydroxylated methoxy naphthalene derivatives, such as a hypothetical "1-fluoro-4-methoxy-x-hydroxynaphthalene," oxidative coupling would likely proceed through a phenoxy radical intermediate. The regioselectivity of the coupling would be influenced by the steric and electronic properties of the substituents on the naphthalene ring. Oxidative coupling of phenols and their derivatives is a well-established field, with applications in the synthesis of complex natural products and polymers. researchgate.net

Reactions of Derived Functional Groups (e.g., Formylation)

The introduction of a formyl group onto the naphthalene ring of this compound would proceed via electrophilic aromatic substitution. The regioselectivity of formylation is directed by the existing substituents. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In the case of this compound, the positions ortho to the methoxy group (positions 3 and 5) and the position ortho to the fluorine atom (position 2) are activated. Steric hindrance and the relative activating effects of the methoxy and fluoro groups would determine the final product distribution. Formylation of naphthol derivatives is a known transformation, and various methods can be employed, such as the Vilsmeier-Haack reaction or the Duff reaction.

Friedel-Crafts Acylation of Methoxy Naphthalene Derivatives

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. The reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. The acylation of 2-methoxynaphthalene (B124790) has been studied in detail and serves as a good model for predicting the reactivity of this compound. ntu.edu.twresearchgate.net

For 2-methoxynaphthalene, acylation typically occurs at the 1-position, which is highly activated by the methoxy group. However, under certain conditions, rearrangement to the more sterically favored 6-acyl isomer can occur. ntu.edu.tw In the case of this compound, the directing effects of both the methoxy and fluoro groups must be considered. The methoxy group at C4 strongly activates the ortho positions (C3 and C5), while the fluoro group at C1 activates the ortho position (C2) and para position (C8). The interplay of these electronic effects, along with steric considerations, will dictate the regiochemical outcome of Friedel-Crafts acylation. It is plausible that acylation would preferentially occur at the positions most activated by the methoxy group, namely positions 3 and 5, with the exact ratio depending on the specific acylating agent and reaction conditions. The use of solid acid catalysts like zeolites has been shown to influence the product selectivity in the acylation of 2-methoxynaphthalene. ntu.edu.twresearchgate.net

Table 2: Summary of Other Transformations

| Reaction | Description | Expected Outcome for this compound Derivatives |

| Anodic Oxidation | Electrochemical oxidation leading to methoxylated or quinone products. | Formation of cation radicals leading to further functionalization. |

| Oxidative Aryl Coupling | C-C bond formation between aromatic rings without pre-functionalization. | Dimerization or polymerization of hydroxylated derivatives. |

| Formylation | Introduction of a -CHO group onto the aromatic ring. | Electrophilic substitution at positions activated by the methoxy group. |

| Friedel-Crafts Acylation | Introduction of an acyl group onto the aromatic ring. | Electrophilic substitution, likely at positions ortho to the methoxy group. |

Synthesis and Characterization of Derivatives and Analogues

Fluorinated Methoxy-Naphthalene Isomers and Polyfluorinated Structures

The introduction of additional fluorine atoms onto the 1-fluoro-4-methoxynaphthalene core can significantly alter the electronic properties and reactivity of the molecule. This has led to the exploration of synthetic routes to various fluorinated methoxy-naphthalene isomers and polyfluorinated structures.

Synthesis and Characterization of 2,4-Difluoro-1-methoxynaphthalene

Detailed experimental procedures for the direct synthesis and characterization of 2,4-difluoro-1-methoxynaphthalene are not extensively documented in readily available scientific literature. However, general methods for the fluorination of aromatic compounds suggest plausible synthetic pathways. One potential approach could involve the direct fluorination of 1-methoxy-naphthalene using an electrophilic fluorinating agent. The methoxy (B1213986) group is an ortho-, para-directing group, which would favor the introduction of fluorine at the 2- and 4-positions. Another possibility is the nucleophilic aromatic substitution of a suitably substituted dihalonaphthalene.

While a specific synthesis for 2,4-difluoro-1-methoxynaphthalene is not provided, a method for the synthesis of 2,4-difluoro benzene (B151609) methanamines has been patented, which involves the reaction of m-difluorobenzene with a halogenating agent and paraformaldehyde in the presence of a catalyst. This indicates that methodologies for the functionalization of difluoroaromatic compounds are established and could potentially be adapted for the synthesis of the target naphthalene (B1677914) derivative.

Synthesis of 4-Fluoro-1-methoxy-naphthalene-2-carbaldehyde

A synthetic route to 4-fluoro-1-methoxy-naphthalene-2-carbaldehyde has been described. The process begins with 4-fluoro-naphthalen-1-ol, which is first methylated to yield 4-fluoro-1-methoxynaphthalene. This is achieved by reacting the starting material with dimethyl sulphate in the presence of potassium carbonate in acetone. The subsequent introduction of the carbaldehyde group at the 2-position is accomplished through a reaction with dichloromethyl methyl ether.

Comparative Reactivity Studies of Different Fluorinated Naphthalene Derivatives

Direct comparative studies on the reactivity of a wide range of fluorinated naphthalene derivatives are not extensively compiled in single reports. However, the principles of electrophilic and nucleophilic aromatic substitution provide a framework for understanding their relative reactivities.

The reactivity of fluorinated aromatic compounds is influenced by the number and position of the fluorine atoms. Fluorine is an electronegative atom that deactivates the aromatic ring towards electrophilic substitution through its inductive effect. Conversely, it can activate the ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a good leaving group.

For nucleophilic aromatic substitution, the presence of multiple fluorine atoms or other electron-withdrawing groups enhances the electrophilicity of the naphthalene ring, making it more susceptible to attack by nucleophiles. The regioselectivity of such reactions is often dictated by the stability of the intermediate Meisenheimer complex.

Conjugated Systems Incorporating this compound Units

The integration of the this compound moiety into larger π-conjugated systems is an area of interest for the development of new organic electronic materials.

Development of Partially Fluorinated Dinaphthothienothiophene (DNTT) Precursors

Partially fluorinated dinaphthothienothiophenes (DNTTs) are promising organic semiconductors. The synthesis of these materials often involves the use of partially fluorinated naphthalene precursors. d-nb.infochemrxiv.orgchemrxiv.org For example, 1,2,3,4-tetrafluoro-dinaphthothienothiophene (F4DNTT) and 1,2,3,4,8,9,10,11-octafluoro-dinaphthothienothiophene (F8DNTT) have been synthesized from such precursors. d-nb.infochemrxiv.orgchemrxiv.org

The synthetic strategies for these complex molecules often involve either McMurry coupling or Wittig olefination of fluorinated naphthalene aldehydes to form a central olefinic precursor. d-nb.infochemrxiv.orgchemrxiv.org This precursor then undergoes further reactions to construct the final DNTT framework. The electron-withdrawing nature of the fluorine atoms in these precursors significantly influences the electronic properties of the resulting DNTT derivatives. d-nb.info

Sulfonamide and Hydrazone Derivatives Featuring the Naphthalene Core

The naphthalene scaffold is a common feature in medicinal chemistry, and the synthesis of its sulfonamide and hydrazone derivatives has been widely explored due to their diverse biological activities.

Sulfonamides are a well-established class of therapeutic agents. The synthesis of naphthalene-based sulfonamides typically involves the reaction of a naphthalenesulfonyl chloride with a primary or secondary amine. google.com A variety of reaction conditions can be employed, often utilizing a base such as triethylamine (B128534) or pyridine (B92270) in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. ekb.eg

Hydrazones are another class of compounds with significant biological properties. They are generally synthesized through the condensation reaction of a hydrazine (B178648) or a hydrazide with an aldehyde or a ketone. nih.gov For naphthalene-containing hydrazones, a common route involves reacting a naphthaldehyde or a naphthyl ketone with a substituted hydrazine in a solvent such as ethanol (B145695) or methanol, often with catalytic amounts of acid. nih.gov

Fluorinated Phosphorus-Sulfur Heteroatom Compounds with Naphthalene Moieties

The synthesis of fluorinated phosphorus-sulfur heteroatom compounds incorporating a naphthalene framework has been successfully achieved through the utilization of 1,3-epithionaphtho[1,8-cd] mdpi.comresearchgate.netoxadiphosphinine 1,3-disulfide as a key starting material. mdpi.com This precursor reacts with sources of fluoride (B91410) ions, such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF), to yield the corresponding salts of aryl-phosphonofluoridodithioates. mdpi.com These salts serve as versatile intermediates for the synthesis of a variety of derivatives, including organic adducts and esters. mdpi.com

The characterization of these novel compounds has been extensively carried out using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, ³¹P, and ¹⁹F NMR, as well as mass spectrometry and single-crystal X-ray crystallography. mdpi.com These analytical techniques have provided detailed insights into the molecular structures and electronic environments of the newly synthesized molecules.

Detailed Research Findings

The reaction of 1,3-epithionaphtho[1,8-cd] mdpi.comresearchgate.netoxadiphosphinine 1,3-disulfide with potassium fluoride leads to the formation of the potassium salt of the corresponding phosphonofluoridodithioate. This salt can then be converted to more soluble organic adducts by metathesis with tetraphenylphosphonium (B101447) chloride, facilitating further characterization and reactivity studies. mdpi.com

The spectroscopic data for these naphthalene derivatives are particularly informative. In the ³¹P NMR spectra, the phosphorus atoms directly bonded to fluorine exhibit characteristic doublets with large ¹J(P,F) coupling constants, a signature feature of such compounds. mdpi.com The ¹⁹F NMR spectra correspondingly show doublets, confirming the P-F bond. For instance, the tetraphenylphosphonium salt of the naphthalene-derived phosphonofluoridodithioate displays a ³¹P NMR signal at approximately 116.8 ppm with a ¹J(P,F) of 1101 Hz, and a corresponding ¹⁹F NMR signal at -28.4 ppm. mdpi.com

Furthermore, the reaction of the potassium salt with alkyl halides, such as methyl iodide, results in the formation of the corresponding S-methyl ester. This esterification demonstrates the nucleophilic character of the sulfur atoms in the phosphonofluoridodithioate anion and provides a pathway to a wider range of functionalized derivatives. mdpi.com

The structural analysis of these compounds by X-ray crystallography reveals key features of their molecular geometry. For example, the crystal structure of a derivative confirms the presence of the naphthalene backbone and the specific arrangement of the phosphorus, sulfur, and fluorine atoms. mdpi.com

Interactive Data Tables

Table 1: Synthesis of Naphthalene-Derived Phosphonofluoridodithioate Salt and Adduct

| Starting Material | Reagent | Product | Yield (%) |

| 1,3-Epithionaphtho[1,8-cd] mdpi.comresearchgate.netoxadiphosphinine 1,3-disulfide | 1. KF2. PPh₄Cl | Tetraphenylphosphonium 1-thio-1-fluoro-1,8-naphtho[1,8-cd] mdpi.comresearchgate.netthiadiphosphinine-1-sulfide | 85 |

Table 2: Selected NMR Spectroscopic Data for Tetraphenylphosphonium 1-thio-1-fluoro-1,8-naphtho[1,8-cd] mdpi.comresearchgate.netthiadiphosphinine-1-sulfide

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ³¹P | 116.8 | ¹J(P,F) = 1101 |

| ¹⁹F | -28.4 | ¹J(F,P) = 1101 |

| ³¹P (PPh₄⁺) | 23.8 |

Advanced Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The utility of 1-Fluoro-4-methoxynaphthalene as a foundational element in the construction of intricate organic molecules is multifaceted, ranging from its role as a synthon to its application in the synthesis of pharmaceutically relevant compounds.

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. This compound, with its distinct pattern of substitution, can be envisioned as a versatile synthon. The fluorine atom, being highly electronegative, and the methoxy (B1213986) group, an electron-donating group, modulate the reactivity of the naphthalene (B1677914) ring, influencing its susceptibility to various chemical transformations. This electronic interplay is crucial for designing synthetic strategies that require precise control over reaction outcomes. While specific multi-step syntheses prominently featuring this compound as a key synthon are not extensively documented in publicly available literature, its structural motifs are present in various complex molecules, suggesting its potential utility.

Fluoroalkenyl arenes are an important class of compounds in medicinal chemistry and materials science due to their unique properties as bioisosteres and their utility in further synthetic transformations. nih.gov A recently developed "pipeline" strategy for the synthesis of gem-difluoroalkenyl and monofluoroalkenyl arenes highlights a streamlined approach using readily available starting materials. nih.gov This methodology involves a Wittig-type olefination of aldehydes followed by a selective reduction to yield the desired monofluoroalkenyl arenes. nih.govnih.gov

While the published procedure does not explicitly name this compound as a starting material, a hypothetical synthetic route can be envisioned where the corresponding aldehyde, 1-fluoro-4-methoxy-naphthaldehyde, could serve as a precursor. The general transformation is outlined below:

Table 1: Hypothetical Synthesis of a Fluoroalkenyl Derivative of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1-fluoro-4-methoxy-naphthaldehyde | PPh₃, ClCF₂CO₂Na, DMF, 100 °C | 1-(2,2-difluorovinyl)-4-fluoro-1-methoxynaphthalene |

| 2 | 1-(2,2-difluorovinyl)-4-fluoro-1-methoxynaphthalene | Red-Al, CH₂Cl₂ | 1-(2-fluorovinyl)-4-fluoro-1-methoxynaphthalene |

This table represents a hypothetical application of the "pipeline" synthesis to a derivative of this compound and is for illustrative purposes.